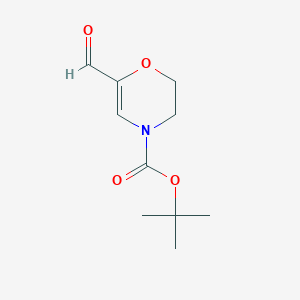

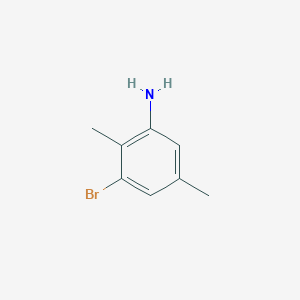

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Complex Molecules

Tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate serves as a pivotal intermediate in the synthesis of small molecule anticancer drugs. A notable method for its synthesis from commercially available precursors through a series of reactions, including nucleophilic substitution and oxidation, was developed to achieve high yields, underscoring its significance in medicinal chemistry for the development of antitumor drugs with the potential to overcome resistance issues in cancer treatment (Binliang Zhang et al., 2018).

Novel Synthetic Methods

Research into the tert-butylating reagents has led to the development of TriAT-tBu, a compound used for the tert-butylation of alcohols and carboxylic acids, showcasing the versatility of tert-butyl derivatives in organic synthesis. This method stands out for its use of air-stable solids synthesized from inexpensive materials, providing a practical approach to synthesizing tert-butyl ethers and esters with good to high yields, highlighting the innovative applications in synthetic chemistry (Kohei Yamada et al., 2016).

Reactivity and Functionalization

This compound's reactivity has been exploited in various chemical transformations, including halo-substitution reactions to synthesize ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. This illustrates its utility in generating novel halo-substituted derivatives, contributing to the broad applicability in organic synthesis and drug discovery (S. M. Ivanov et al., 2017).

Pharmaceutical Intermediate Applications

The synthesis and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which shares structural similarities with this compound, highlight its importance as an intermediate in pharmaceutical chemistry. The detailed structural analysis provides insights into its potential applications in designing and synthesizing novel pharmaceutical agents (C. Mamat et al., 2012).

Mechanism of Action

Target of Action

Tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is an important intermediate for small molecule anticancer drugs . The primary targets of this compound are likely to be involved in the mTOR pathway, which plays a crucial role in tumor malignancy .

Mode of Action

Given its role as an intermediate in the synthesis of anticancer drugs, it’s plausible that it interacts with its targets in the mtor pathway, leading to changes that inhibit tumor growth .

Biochemical Pathways

The compound is likely involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. Alterations in this pathway can lead to uncontrolled cell growth and cancer. By targeting this pathway, the compound could potentially inhibit tumor growth.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the mTOR pathway, leading to inhibited tumor growth . .

Action Environment

The action environment of this compound would likely be within the cellular environment, specifically within cells of the mTOR pathway . Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXPRYDOUKRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)

![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2971209.png)

![N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2971210.png)

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2971217.png)